molecular formula C8H10O3S B8598968 Methyl 2-[5-(hydroxymethyl)-2-thienyl]acetate

Methyl 2-[5-(hydroxymethyl)-2-thienyl]acetate

Cat. No. B8598968
M. Wt: 186.23 g/mol
InChI Key: SFYLGXSQSUNDBW-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

To a solution of methyl 2-(5-formyl-2-thienyl)acetate (3.88 g, 21.1 mmol) in methanol (4 mL) and tetrahydrofuran (16 mL) was added sodium borohydride (399 mg, 10.5 mmol) at −10° C. The reaction mixture was stirred at 0° C. for 1 h. Sodium borohydride (399 mg, 10.5 mmol) was added and the mixture left to stir at 0° C. for 2 h. Acetic acid (1.2 mL) was added and the reaction solution concentrated in vacuo. The residue was diluted with water (30 mL) and extracted with ethyl acetate (3×30 mL). The combined organic phases were washed with brine (20 mL), dried over magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography, eluting with 0-30% ethyl acetate in iso-hexane to give the title compound as a yellow oil (1.1 g, 28%).
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1)=[O:2].[BH4-].[Na+].C(O)(=O)C>CO.O1CCCC1>[OH:2][CH2:1][C:3]1[S:7][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
C(=O)C1=CC=C(S1)CC(=O)OC
Name
Quantity
399 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
399 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left
STIRRING
Type
STIRRING
Details
to stir at 0° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-30% ethyl acetate in iso-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC=C(S1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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